molecular formula C16H16N4O4S B11166399 4,5-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide

4,5-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide

Cat. No.: B11166399
M. Wt: 360.4 g/mol
InChI Key: MJBKFEZVBGXSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 4,5-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

4,5-Dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide has been extensively studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, antimicrobial agent, and in the treatment of various disorders. Its unique structure allows it to interact with specific biological targets, making it a valuable compound for drug development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Compared to other indole derivatives, 4,5-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include other indole derivatives with different substituents, such as 4,5-dimethoxy-2-nitrobenzyl bromide and benzoic acid, 2,4-dimethoxy-. These compounds share some structural similarities but differ in their chemical properties and biological activities .

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

4,5-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C16H16N4O4S/c1-23-12-4-3-10-9(14(12)24-2)7-11(19-10)15(22)18-8-13(21)20-16-17-5-6-25-16/h3-7,19H,8H2,1-2H3,(H,18,22)(H,17,20,21)

InChI Key

MJBKFEZVBGXSBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)NC3=NC=CS3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.